5-bromo-3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Description
5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a dimethoxyphenyl group, and a dihydroindolone structure, making it a unique and interesting molecule for research.
Properties
Molecular Formula |
C18H18BrNO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-bromo-3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO3/c1-20-15-6-5-12(19)10-13(15)14(18(20)21)8-11-4-7-16(22-2)17(9-11)23-3/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
FRTBAASDFNWANW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5-bromoindole.
Key Reactions: The key steps include the formation of the indole core, bromination, and subsequent functionalization to introduce the dimethoxyphenylmethyl group.
Reaction Conditions: Common reagents and conditions used in these reactions include palladium-catalyzed coupling reactions, bromination using N-bromosuccinimide (NBS), and reductive amination.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is studied for its potential therapeutic effects, including its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-BROMO-3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives:
Similar Compounds: Other indole derivatives include 5-bromoindole, 3,4-dimethoxyphenylmethylindole, and various substituted indoles.
Uniqueness: The presence of the bromine atom and the dimethoxyphenylmethyl group makes this compound unique, as these functional groups can significantly influence its chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
